(4S)-1,3-thiazinane-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-1,3-thiazinane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHUBWXBZINMO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCN[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Approaches for 4s 1,3 Thiazinane 4 Carboxylic Acid
Classic Cyclization Reactions for Thiazinane Ring Formation
The cornerstone of synthesizing (4S)-1,3-thiazinane-4-carboxylic acid is the construction of the 1,3-thiazinane (B8806883) ring. Traditional cyclization methods have been extensively used, providing robust and well-documented pathways to this heterocyclic core.
A prevalent and foundational method for assembling the 1,3-thiazinane ring is the condensation reaction between an aminoalkylthiol and a carbonyl compound. nih.govnih.gov This strategy capitalizes on the nucleophilic nature of both the thiol and amino groups, which react with an electrophilic carbonyl carbon to forge the heterocyclic ring. A classic illustration of this is the reaction of homocysteine with formaldehyde (B43269), which yields 1,3-thiazinane-4-carboxylic acid. mdpi.com This type of reaction is believed to proceed through the formation of a stable six-membered ring. nih.gov The versatility of this approach permits the use of various aldehydes and ketones, enabling access to a diverse array of substituted thiazinane derivatives. nih.gov
To selectively synthesize the (4S)-isomer, the choice of starting materials and reaction conditions is critical for directing the stereochemical outcome. The use of a chiral precursor is essential. L-cysteine, a naturally occurring (R)-configured amino acid, serves as a common and effective chiral starting block. nih.gov When L-cysteine is used, its inherent stereochemistry is transferred to the C4 position of the resulting thiazinane ring, yielding the desired (4S)-isomer.
The reaction conditions are also a key factor. The pH of the reaction medium, solvent choice, and temperature can significantly impact the reaction's efficiency and stereoselectivity. For instance, the condensation of homocysteine with aldehydes is often performed in buffer solutions at neutral pH. semanticscholar.org The reaction between L-cysteine and formaldehyde to produce the related thiazolidine (B150603) compound can be completed rapidly in aqueous media. mdpi.com
| Reagent/Condition | Role in Synthesis | Typical Example |
| Chiral Precursor | Establishes the C4 stereocenter. | L-Cysteine |
| Carbonyl Source | Provides the C2 carbon of the thiazinane ring. | Formaldehyde mdpi.com |
| Solvent/Buffer | Influences reaction rate and solubility. | Aqueous buffer (e.g., PBS, HEPES) nih.govsemanticscholar.org |
| pH | Controls the protonation state of functional groups. | Neutral pH (e.g., 7.0-7.4) semanticscholar.org |
Novel and Advanced Synthetic Strategies
While classic methods are dependable, research has also progressed toward creating more advanced synthetic strategies to enhance efficiency, shorten reaction sequences, and align with green chemistry principles.
Green chemistry principles focus on designing environmentally friendly chemical processes. researchgate.netnih.govnih.gov In thiazinane synthesis, this translates to using safer solvents like water, employing renewable starting materials, and utilizing energy-efficient conditions such as microwave or ultrasound irradiation. nih.govvietnamjournal.rumdpi.com The use of L-cysteine as a starting material is inherently green, as it is a renewable resource. vietnamjournal.ru Furthermore, there is a drive to develop catalytic methods that replace stoichiometric and often hazardous reagents. vietnamjournal.rumdpi.com Syntheses performed under solvent-free conditions or in aqueous media further advance green chemistry goals by minimizing volatile organic solvent use. rsc.orgvietnamjournal.ru
Stereocontrol and Diastereoselective Synthesis
Achieving precise stereocontrol is fundamental for producing enantiomerically pure this compound. The principal method for controlling the stereochemistry at the C4 position is the use of a chiral pool starting material, with L-cysteine being the most common choice. nih.gov The chirality of L-cysteine is directly imprinted onto the final thiazinane product, establishing the (4S) configuration.
In the synthesis of more complex thiazinanes, the creation of additional stereocenters can result in diastereomers. Diastereoselective synthesis seeks to control the relative stereochemistry of these new centers. The selection of reagents and reaction conditions can profoundly affect the diastereomeric ratio. For instance, the reaction of DL-homocysteine with benzaldehyde (B42025) can produce a mixture of stereoisomers. nih.gov The careful optimization of reaction conditions, such as temperature and the use of specific catalysts, can promote the formation of one diastereomer over the others. nih.gov
Control of Chirality at the 4-Position
The primary and most direct method for establishing the (S)-configuration at the 4-position of 1,3-thiazinane-4-carboxylic acid is through the use of a chiral pool starting material. L-Homocysteine, a naturally occurring amino acid with the desired (S)-stereochemistry, serves as an ideal precursor.
The synthesis involves the cyclocondensation reaction of L-homocysteine with formaldehyde. commonorganicchemistry.com In this reaction, the amino group and the thiol group of L-homocysteine react with the carbonyl carbon of formaldehyde to form the six-membered thiazinane ring. Since the original chiral center of L-homocysteine at the α-carbon is retained throughout the reaction, the resulting 1,3-thiazinane-4-carboxylic acid is formed as the (4S)-enantiomer. This approach offers a straightforward and efficient route to the desired stereoisomer, leveraging the readily available and enantiopure starting material.
Alternative strategies for controlling chirality in related thiazinane systems involve diastereoselective reactions. For instance, the cyclocondensation of a chiral amine with an appropriate sulfur-containing component can lead to the formation of a thiazinane ring with a specific stereochemistry, influenced by the existing chiral center. nih.gov While not directly applied to the parent this compound, these methods highlight the potential for diastereoselective approaches in synthesizing more complex derivatives.
Formation and Separation of Stereoisomers
When racemic or non-stereospecific synthesis methods are employed for 1,3-thiazinane-4-carboxylic acid derivatives, a mixture of stereoisomers can be formed. The separation of these isomers is crucial for obtaining enantiomerically pure compounds.
In syntheses where an aldehyde other than formaldehyde is used with DL-homocysteine, a new stereocenter is created at the 2-position of the thiazinane ring, leading to the formation of diastereomers. For example, the reaction of DL-homocysteine with benzaldehyde yields a mixture of four stereoisomers: (2S,4R), (2S,4S), (2R,4R), and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid. researchgate.net These diastereomers possess different physical and chemical properties, which can be exploited for their separation using standard chromatographic techniques such as column chromatography or fractional crystallization.
For the separation of enantiomers, which have identical physical properties in a non-chiral environment, specialized techniques are required. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for resolving enantiomeric mixtures. researchgate.netmdpi.com Different types of CSPs, such as those based on polysaccharides, can be employed to achieve separation. The choice of the mobile phase is also critical and can significantly influence the resolution of the enantiomers.
Another approach for separating enantiomers is through the formation of diastereomeric salts. By reacting the racemic carboxylic acid with a chiral amine or base, a mixture of diastereomeric salts is formed. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid.
| Method | Type of Isomers Separated | Principle of Separation | Reference |
|---|---|---|---|
| Column Chromatography | Diastereomers | Differential adsorption on a stationary phase | researchgate.net |
| Fractional Crystallization | Diastereomers/Diastereomeric Salts | Differences in solubility | General principle |
| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase | researchgate.netmdpi.com |
Chemical Reactivity and Functional Group Transformations
The this compound molecule possesses two main sites for chemical modification: the carboxylic acid moiety and the thiazinane ring system. These functional groups allow for a variety of transformations to generate a diverse range of derivatives.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can undergo a range of standard transformations, including esterification and amide bond formation.
Esterification: The carboxylic acid can be converted to its corresponding ester under various conditions. A common method involves reaction with an alcohol in the presence of an acid catalyst. For the formation of methyl esters, diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can be employed, offering a mild and efficient route. nih.govorganic-chemistry.orgd-nb.info For more sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used. nih.gov
Amide Coupling: The formation of amides from the carboxylic acid is a crucial transformation for introducing peptide-like linkages. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.comnih.govpeptide.comnih.gov This method is widely used for coupling amino acids and peptides and can be applied to this compound to generate a variety of amide derivatives. For these reactions, it is often necessary to protect the secondary amine of the thiazinane ring, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Esterification (Methyl Ester) | Diazomethane or TMS-diazomethane | Methyl ester | nih.govorganic-chemistry.orgd-nb.info |
| Esterification (General) | Alcohol, DCC, DMAP | Ester | nih.gov |
| Amide Coupling | Amine, EDC, HOBt | Amide | commonorganicchemistry.comnih.govpeptide.comnih.gov |
Transformations of the Thiazinane Ring System
The thiazinane ring itself can undergo several transformations, primarily involving the heteroatoms (sulfur and nitrogen) or cleavage of the ring.
Oxidation of the Sulfur Atom: The sulfur atom in the thiazinane ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone. nih.govorganic-chemistry.org Common oxidizing agents for the conversion to a sulfoxide include hydrogen peroxide in acetic acid. nih.gov Stronger oxidizing agents, or more forcing conditions, can lead to the corresponding sulfone. organic-chemistry.org These transformations introduce new functional groups and can significantly alter the chemical and biological properties of the molecule.
N-Alkylation and N-Acylation: The secondary amine in the thiazinane ring is nucleophilic and can participate in alkylation and acylation reactions. researchgate.net For N-alkylation to occur selectively at the nitrogen atom, the carboxylic acid group is typically protected as an ester. N-acylation can be achieved using acyl chlorides or by coupling with carboxylic acids. As mentioned previously, N-protection, for instance with a Boc group, is a common strategy to control the reactivity of the nitrogen atom during other transformations. nih.govnih.gov
Ring Opening: The thiazinane ring can be cleaved under reductive conditions. For example, treatment with Raney Nickel can lead to the reductive cleavage of the carbon-sulfur bonds, resulting in a desulfurized product. nih.govmasterorganicchemistry.com This reaction can be a useful synthetic tool for converting the cyclic thiazinane scaffold into an acyclic amino acid derivative.
Structural Characterization and Conformational Analysis
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure and stereochemistry of (4S)-1,3-thiazinane-4-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for assigning the stereochemistry, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.
While a specific, detailed NMR spectral analysis for this compound is not extensively documented in publicly available literature, the stereochemical assignment can be inferred from established principles and data from analogous structures, such as substituted 1,3-thiazine derivatives. researchgate.net The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide key information.
In ¹H NMR, the proton at the chiral center (C4) is expected to show distinct coupling constants with the adjacent methylene (B1212753) protons of the thiazinane ring. The magnitude of these coupling constants is indicative of the dihedral angles, which in turn helps in determining the preferred conformation of the ring and the axial or equatorial orientation of the carboxylic acid group. For carboxylic acids, the acidic proton typically appears as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org Protons adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org
In ¹³C NMR spectroscopy, the chemical shift of the carbonyl carbon in the carboxylic acid group is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org The carbons of the thiazinane ring would appear at distinct chemical shifts, influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. A comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments, would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the (4S) stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | 10.0 - 12.0 | - |
| Carboxyl C | - | 160 - 180 |
| C4-H | 3.5 - 4.5 | 50 - 60 |
| Ring CH₂ | 2.5 - 4.0 | 25 - 50 |
| NH | Variable | - |
Note: These are predicted ranges based on general principles and data for similar structures. Actual values may vary.
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, which is often analyzed using gas chromatography-mass spectrometry (GC-MS), a derivatization step is typically employed to enhance volatility. nih.govnih.gov A common derivatization agent is isobutyl chloroformate (IBCF), which reacts with the amine and/or carboxyl groups. nih.govresearchgate.net
A study by Głowacki et al. on the GC-MS analysis of the isobutyl derivative of 1,3-thiazinane-4-carboxylic acid (TCA-IBCF) provides significant insight into its fragmentation. nih.gov The electron ionization (EI) mass spectrum of TCA-IBCF reveals characteristic fragment ions that are instrumental for its identification. nih.gov
Key Fragmentation Pathways of Isobutyl-derivatized 1,3-Thiazinane-4-carboxylic Acid:
Formation of [M-C₄H₉O]⁺: Loss of the isobutoxy group from the derivatized carboxyl group.
Formation of [M-COOC₄H₉]⁺: Loss of the entire isobutyloxycarbonyl group.
Ring Fragmentation: Cleavage of the thiazinane ring can lead to various smaller charged fragments. For instance, ions with m/z values of 102.0 and 146.0 have been used for the selective identification of the target compound in complex matrices like human urine. nih.gov
The molecular ion peak (M⁺) for the underivatized this compound would be expected at an m/z corresponding to its molecular weight (147.19 g/mol ). The fragmentation would likely involve the loss of the carboxyl group (COOH) and cleavage of the heterocyclic ring. libretexts.org
Table 2: Significant Mass-to-Charge Ratios (m/z) in the EI Mass Spectrum of Isobutyl-derivatized 1,3-Thiazinane-4-carboxylic Acid (TCA-IBCF)
| m/z | Proposed Fragment Ion Structure | Significance | Reference |
| 202.1 | [M - H₂O]⁺ or other fragments | Quantification ion | nih.gov |
| 146.0 | Fragment from ring cleavage | Identification ion | nih.gov |
| 102.0 | Fragment from ring cleavage | Identification ion | nih.gov |
Data sourced from Głowacki et al. (2022). nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods offer a powerful avenue to explore the conformational landscape and electronic properties of molecules like this compound, providing insights that can be challenging to obtain through experimental means alone.
While specific computational studies on the conformational preferences of this compound are not readily found, research on related heterocyclic systems, such as 1,3-dithianes and thiazole-containing amino acids, provides a strong basis for understanding its likely behavior. nih.govresearchgate.net The thiazinane ring is expected to adopt a chair conformation as its lowest energy state, similar to cyclohexane. However, the presence of the heteroatoms (N and S) and the substituents will influence the ring's geometry and the energetic barriers between different conformations (e.g., chair, boat, twist-boat).
The orientation of the carboxylic acid group at the C4 position is a key conformational feature. It can exist in either an axial or equatorial position. Computational studies would typically involve geometry optimization of these conformers to determine their relative energies. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance. The energy landscape would map the potential energy of the molecule as a function of its dihedral angles, revealing the transition states and energy barriers for conformational interconversions.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. scispace.comresearchgate.net For this compound, these calculations can provide valuable information about:
Electron Density Distribution: Mapping the electron density reveals the distribution of charge within the molecule, highlighting the electronegative regions around the oxygen, nitrogen, and sulfur atoms.
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Electrostatic Potential: The molecular electrostatic potential (MEP) map can predict sites for electrophilic and nucleophilic attack.
While specific quantum chemical data for this compound is scarce, studies on related thiazole (B1198619) and thionine (B1682319) derivatives demonstrate the utility of these methods in understanding their electronic properties. scispace.comresearchgate.net
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute configuration. To date, there are no publicly available crystal structures for this compound or its simple salts or esters.
However, crystallographic data for more complex molecules containing a 1,3-thiazine ring have been reported. mdpi.com These studies confirm the six-membered ring structure and provide precise geometric parameters. A crystal structure of this compound would be invaluable for:
Unambiguous Confirmation of Stereochemistry: Directly visualizing the (S) configuration at the C4 chiral center.
Precise Bond Lengths and Angles: Providing accurate measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: Revealing the hydrogen bonding networks and other intermolecular forces that govern the crystal packing. This would be particularly insightful for understanding how the carboxylic acid and amine functionalities interact in the solid state.
The synthesis of a suitable single crystal of this compound or a derivative remains a key goal for the complete structural elucidation of this compound.
Derivatization Strategies and Development of Analogs
Synthesis of Substituted (4S)-1,3-Thiazinane-4-carboxylic Acid Derivatives
The synthesis of derivatives of this compound is a key area of research, aiming to explore the structure-activity relationships of this scaffold. Modifications can be systematically introduced at the nitrogen atom, the carboxylic acid group, or the thiazinane ring itself.
The secondary amine within the thiazinane ring is a prime target for functionalization through alkylation and acylation reactions. These modifications allow for the introduction of a wide array of substituents, influencing the compound's steric and electronic properties.
N-acylation is a common strategy employed not only for creating diverse analogs but also for preparing derivatives suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov A well-documented example is the N-acylation of 1,3-thiazinane-4-carboxylic acid (TCA) with isobutyl chloroformate (IBCF). nih.govmdpi.com This reaction is effectively catalyzed by pyridine, which acts as an acid-binding agent, facilitating the transformation to the N-acylated product. nih.gov The process is typically carried out at room temperature in media with high water content, which simplifies the sample pretreatment procedure. mdpi.com
Table 1: N-Acylation of 1,3-Thiazinane-4-carboxylic Acid for GC-MS Analysis
| Parameter | Condition / Reagent | Purpose / Finding | Reference |
|---|---|---|---|
| Derivatizing Agent | Isobutyl chloroformate (IBCF) | Converts TCA to a more volatile and thermally stable derivative for GC analysis. | nih.govmdpi.com |
| Catalyst | Pyridine | Acts as an acid-binding agent, promoting the N-acylation reaction. | nih.gov |
| Reaction Medium | Aqueous media (e.g., Tris-HCl buffer) | Simplifies sample pretreatment and improves reproducibility. | nih.govmdpi.com |
| Product | Isobutyl derivative of TCA (TCA-IBCF) | Increases molecular weight, aiding in chromatographic separation from the solvent front. | nih.gov |
Altering the thiazinane ring structure itself can lead to novel derivatives with distinct conformational properties. A variety of synthetic methods have been developed to create substituted 1,3-thiazinan-4-ones, which are closely related structures. nih.gov These methods often involve the cyclization of acyl thioureas or the reaction of 3-mercaptopropionic acid with amines and aldehydes. nih.gov For instance, 2-imino-1,3-thiazinan-4-ones can be synthesized through the thermal cyclization of methacryloyl thioureas or by reacting α,β-unsaturated carboxylic esters with thioureas. nih.gov Furthermore, cyclo-condensation of iminophosphonates with 3-mercaptopropionic acid yields 1,3-thiazinan-4-ones in good yields. nih.gov These synthetic routes provide access to a library of thiazinane derivatives with substitutions at various positions on the heterocyclic ring. nih.gov
The carboxylic acid group is another key handle for derivatization, readily converted into esters and amides to modulate solubility, polarity, and biological interactions.
Esterification: Standard esterification methods can be applied, though challenges may arise with sterically hindered acids or alcohols. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a particularly effective method. organic-chemistry.org This approach proceeds under mild, non-acidic conditions at room temperature and is known to suppress side product formation, providing high yields even for demanding substrates. organic-chemistry.orgorgsyn.org
Amide Formation: The direct coupling of the carboxylic acid with amines or amino acids to form amides is a fundamental strategy in peptidomimetic design. libretexts.orglongdom.org This reaction can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, followed by reaction with an amine. khanacademy.orgyoutube.com Alternatively, peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or COMU are commonly used. researchgate.netd-nb.info However, studies on related benzothiazine systems have shown that the direct coupling of the heterocyclic carboxylic acid with amino acids can be challenging due to the instability of the ring under certain conditions. beilstein-journals.org This has led to the development of linear synthesis strategies where the thiazinane ring is formed as a final step after the amide bond has been established. beilstein-journals.org
Exploration of this compound as a Proline Analog
Proline is a unique proteinogenic amino acid whose cyclic structure imposes significant conformational restrictions on the peptide backbone, making it a crucial element in the formation of secondary structures like β-turns. sigmaaldrich.commdpi.com Analogs of proline are widely sought after in drug design to create peptidomimetics with enhanced stability, receptor affinity, and specific conformational preferences. longdom.orgsigmaaldrich.com
Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as metabolic stability and bioavailability. longdom.org Heterocyclic scaffolds, including the thiazinane ring system, are considered "privileged scaffolds" in peptidomimetic design. nih.gov
The this compound scaffold serves as a nonproteinogenic amino acid that can replace natural amino acids in a peptide sequence. nih.gov Its incorporation is of particular interest for mimicking and stabilizing β-turns, a common secondary structure motif critical for molecular recognition events. mdpi.comnih.gov The rigidified six-membered ring of the thiazinane derivative acts as a conformational constraint, guiding the peptide chain to adopt a specific turn-like geometry. nih.gov The synthesis of such peptidomimetics can be achieved through both solution-phase and solid-phase synthesis techniques, allowing for the rapid generation of diverse analog libraries. nih.gov
The incorporation of a proline analog into a peptide chain directly influences its three-dimensional structure. mdpi.com Proline's five-membered pyrrolidine (B122466) ring restricts the backbone dihedral angle Φ and influences the cis/trans isomerization of the preceding peptide bond. sigmaaldrich.com
This compound, with its six-membered ring, introduces a different set of conformational constraints compared to proline. The larger ring size and the presence of a sulfur atom in place of a carbon alter the bond angles and torsional strain, thereby modifying the accessible conformational space of the peptide backbone. nih.gov This can affect the local geometry and the propensity to form specific secondary structures. rsc.org The design of peptidomimetics relies on controlling these conformational features to orient pharmacophoric side chains in the precise three-dimensional arrangement required for optimal interaction with a biological target. mdpi.com Studies on related sulfur-containing proline analogs, such as thiazolidine-4-carboxylic acid, have confirmed their utility in creating conformationally restricted peptides. nih.govdntb.gov.ua
Table 2: Structural Comparison of Proline and this compound
| Feature | Proline | This compound | Implication for Peptidomimetics |
|---|---|---|---|
| Ring Structure | Five-membered pyrrolidine ring | Six-membered thiazinane ring | Different ring pucker and conformational flexibility, altering backbone dihedral angles. |
| Heteroatoms | Nitrogen | Nitrogen and Sulfur | The presence of sulfur affects bond lengths, angles, and electronic properties of the ring. |
| Backbone Constraint | Restricts Φ dihedral angle; influences cis/trans isomerization. | Imposes a distinct set of constraints on backbone conformation. | Allows for fine-tuning of peptide secondary structure (e.g., β-turns). |
| Role | Natural amino acid, structure breaker | Proline analog, peptidomimetic building block | Used to impart metabolic stability and control peptide conformation. |
Bioconjugation and Probe Development
The inherent functionalities of this compound make it a promising candidate for bioconjugation and the development of molecular probes. Bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid, often relies on the presence of reactive functional groups. Similarly, molecular probes typically consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore).
The carboxylic acid moiety of this compound is a key handle for derivatization. Standard peptide coupling chemistries can be employed to attach this scaffold to the amine groups of biomolecules, forming stable amide bonds. This strategy is foundational in creating bioconjugates for various applications, including targeted drug delivery and the development of diagnostic agents.
While direct applications of this compound in fluorescent probe development are still an emerging area of research, the derivatization of the core structure is a critical first step. For instance, the synthesis of more complex analogs, such as the oxadiazolyl derivative of 1,3-thiazinane-4-carboxylic acid, demonstrates the feasibility of introducing functionalities that could serve as or be linked to fluorophores. researchgate.net The general principle involves the cyclization reactions of β/γ-aminoalkylthiols with aldehydes, which has been utilized to design fluorescent probes for detecting biologically important thiols like cysteine and homocysteine. beilstein-journals.org
A notable example of derivatization for analytical purposes, which provides a basis for potential probe development, is the reaction of 1,3-thiazinane-4-carboxylic acid with isobutyl chloroformate. researchgate.netnih.gov This reaction, catalyzed by pyridine, converts the carboxylic acid into a more volatile and readily analyzable derivative for gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This demonstrates the accessibility of the carboxyl group for chemical modification, a prerequisite for attaching reporter groups for probe development.
The table below summarizes key derivatization reactions relevant to the potential development of bioconjugates and probes from this compound.
| Reagent/Method | Functional Group Targeted | Resulting Derivative/Linkage | Potential Application | Reference |
| Isobutyl Chloroformate (IBCF) / Pyridine | Carboxylic Acid | Isobutyl ester derivative | Analytical detection (GC-MS) | researchgate.netnih.gov |
| Carbodiimide Chemistry (e.g., EDC, DCC) | Carboxylic Acid | Amide bond | Bioconjugation to amines | beilstein-journals.org |
| Palladium-catalyzed cross-coupling | Thiazinane ring modification | C-C or C-N bond formation | Synthesis of complex analogs | researchgate.net |
| Reaction with substituted aldehydes | Amine and Thiol (from homocysteine precursor) | Substituted thiazinane ring | Fluorescent probe development | beilstein-journals.org |
It is important to note that while the direct synthesis of fluorescent probes from this compound is not yet extensively documented, the fundamental chemical reactions required for such applications are well-established for similar heterocyclic compounds. The successful coupling of related benzo-1,4-thiazine-3-carboxylic acid derivatives with amino acids further supports the feasibility of using the carboxyl group of the thiazinane structure as a conjugation handle.
Future research in this area will likely focus on synthesizing derivatives of this compound that incorporate environmentally sensitive fluorophores or moieties capable of specific interactions with biological targets. The development of such probes could provide valuable tools for studying the biological roles of this compound and related metabolic pathways.
Biochemical Pathways and Molecular Interactions Non Clinical Research
Formation in Biological Systems: Homocysteine and Formaldehyde (B43269) Adduct
(4S)-1,3-thiazinane-4-carboxylic acid, also referred to as TCA, is an adduct formed from the reaction between the amino acid L-homocysteine (Hcy) and formaldehyde (FA). nih.govresearchgate.net This reaction has been observed to occur in biological systems, representing a spontaneous pathway for the conjugation of these two molecules. researchgate.netmdpi.comnih.gov The formation involves the creation of a stable six-membered thiazinane ring from its precursors. nih.govresearchgate.net
The formation of this compound proceeds through a non-enzymatic condensation reaction in an aqueous environment. nih.govresearchgate.netresearchgate.net This spontaneous chemical process does not require the involvement of enzymes as catalysts. Research has demonstrated that the compound can be formed by simply mixing homocysteine and formaldehyde at a physiological pH, even in the absence of biological preparations like mitochondria. researchgate.net The reaction occurs when the nucleophilic thiol (-SH) and amino (-NH2) groups of homocysteine attack the electrophilic carbonyl carbon of formaldehyde, leading to cyclization and the formation of the stable thiazinane ring structure. nih.govresearchgate.net The presence of mitochondrial preparations was not found to alter the rate of this condensation reaction. nih.gov
The condensation reaction between homocysteine and formaldehyde to form this compound is a reversible equilibrium. researchgate.net The dynamics of this equilibrium, particularly the rate at which it is established, are significantly influenced by the pH of the surrounding medium. nih.govresearchgate.net
The formation of the compound is observed over a broad pH range of 5 to 10. nih.govresearchgate.net However, the reaction is particularly favored in alkaline solutions, which are representative of physiological conditions. nih.govresearchgate.net Early studies noted the formation of the compound when homocysteine and formaldehyde were combined at a physiological pH. researchgate.net The speed of the reversible reaction is pH-dependent, highlighting the sensitivity of the equilibrium to the acid-base environment. nih.govresearchgate.net
Table 1: pH Influence on this compound Formation
| pH Range | Observation | Reference |
|---|---|---|
| 5 - 10 | Formation of the stable six-membered thiazinane ring occurs. | researchgate.net, nih.gov |
| Alkaline (e.g., pH 8) | Formation is especially favored, representing physiological conditions. | researchgate.net, nih.gov |
Role in Metabolic Research Pathways (Excluding Human Clinical Metabolism)
Investigations into the metabolic fate of this compound have utilized non-human model systems to understand its turnover, conversion, and interaction with biochemical components.
Studies using animal models have provided insights into the metabolic stability of this compound. In an experiment where the L-form of the compound, labeled with Carbon-14, was administered to a rat, a very small fraction (0.5%) of the radioactivity was recovered as expired carbon dioxide over 24 hours. researchgate.net A significant portion of the administered compound was excreted unchanged in the urine. researchgate.net These findings suggest that the compound is largely resistant to metabolic breakdown in the rat and is efficiently cleared from the body. researchgate.netresearchgate.net
Further studies with rat liver homogenates demonstrated stereospecificity in its metabolism. The D-isomer of the compound was not oxidized by the liver preparation. In contrast, the L-isomer showed a slow but measurable rate of oxygen uptake, indicating that it undergoes some degree of metabolic conversion by hepatic enzymes. researchgate.netresearchgate.net
Table 2: Metabolic Fate of this compound in a Rat Model
| Experimental System | Isomer | Finding | Implication | Reference |
|---|---|---|---|---|
| Whole Animal (Rat) | L-isomer (radiolabeled) | ~0.5% of radioactivity in expired CO2; significant portion excreted unchanged in urine. | High metabolic stability and renal clearance. | researchgate.net |
| Rat Liver Homogenate | D-isomer | No oxygen uptake observed. | Not metabolized by the liver enzymes in this system. | researchgate.net, researchgate.net |
In vitro studies using cell-free systems, such as rat liver homogenates, have been instrumental in characterizing the interaction of this compound with biological machinery. When exogenous formaldehyde and homocysteine were introduced to a mitochondrial preparation, the formation of the compound was observed, which corresponded with a decrease in formaldehyde concentration and a reduction in the enzymatic oxidation of homocysteine. researchgate.net
As mentioned previously, experiments with whole rat liver homogenates revealed that the L-isomer of this compound is a substrate for enzymes within the homogenate, leading to its slow oxidation. researchgate.netresearchgate.net The D-isomer, however, did not interact with the enzymatic components in a way that led to its oxidation. researchgate.netresearchgate.net This stereospecific interaction points to a specific recognition by hepatic enzymes.
Investigation of Biological Activities of Derivatives in vitro or in Animal Models
While this compound itself is primarily studied as a metabolic adduct, various synthetic derivatives of the broader 1,3-thiazine and thiazolidine (B150603) classes have been investigated for a wide range of biological activities in non-clinical research. ontosight.aipharmacophorejournal.com These heterocyclic structures serve as scaffolds for developing compounds with potential pharmacological applications. pharmacophorejournal.comnih.gov
Activities reported for different thiazine (B8601807) and thiazolidine derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. ontosight.ainih.govresearchgate.net For example, certain synthetic 1,3-thiazine derivatives have demonstrated analgesic and antihypotensive effects, as well as the ability to inhibit nitric oxide synthases (NOS). nih.gov Thiazolidine-4-carboxylic acid derivatives have been explored as potential inhibitors of the influenza virus neuraminidase. researchgate.net The diverse biological activities are attributed to the specific functional groups attached to the core heterocyclic ring.
Table 3: Examples of Biological Activities of Thiazine and Thiazolidine Derivatives (Non-Clinical)
| Derivative Class | Investigated Biological Activity | Research Context | Reference |
|---|---|---|---|
| 1,3-Thiazine Derivatives | Analgesic, Antihypotensive, NOS inhibiting | In vitro / Animal Models | nih.gov |
| Quinolone-incorporated 1,3-thiazinan-4-ones | Various biological evaluations | In vitro | nih.gov |
| Thiazolidine-4-carboxylic acid Derivatives | Antioxidant, Antimicrobial, Antiviral, Enzyme inhibition | In vitro | researchgate.net |
| Thiazolidine Derivatives | Inhibition of Influenza Neuraminidase | In vitro | researchgate.net |
Cell-Based Assays (e.g., Proliferation, Photoprotection in hDFs and HaCaT cells)
While specific studies on the photoprotective and antiproliferative effects of this compound on human dermal fibroblasts (hDFs) and human keratinocyte (HaCaT) cell lines are not extensively documented in the reviewed literature, broader research on thiazinane derivatives offers some insights.
A study on novel 1,3-thiazinane (B8806883) derivatives demonstrated their antiproliferative activity against various human cancer cell lines, including A2780 (ovarian), SiHa, HeLa (cervical), MCF-7, and MDA-MB-231 (breast). mdpi.com This suggests that the thiazinane scaffold may possess cell growth inhibitory properties, the specifics of which on skin cell lines like hDFs and HaCaT would require further dedicated investigation.
The following table summarizes the antiproliferative activity of some 1,3-thiazinane derivatives on different cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | Antiproliferative Activity of 1,3-Thiazinane Derivatives |
| A2780 | Ovarian | Significant |
| SiHa | Cervical | Significant |
| HeLa | Cervical | Significant |
| MCF-7 | Breast | Significant |
| MDA-MB-231 | Breast | Significant |
Note: This table is based on general findings for 1,3-thiazinane derivatives and not specifically for this compound.
Enzyme Interaction Studies (e.g., inhibition of specific enzymes by thiazinane derivatives, excluding therapeutic efficacy)
The interaction of thiazinane derivatives with enzymes is a key aspect of their biological activity. Research has shown that certain 1,3-thiazinane derivatives can act as enzyme inhibitors.
One study investigated the inhibitory effects of six synthetic 1,3-thiazinane derivatives on melanogenesis. jifro.ir Of the compounds tested, 4-hydroxy-2,6-dimethyl-5,6-dihydro-4H-1,3-thiazinane (TZ-6) was found to have the most potent anti-melanogenic effects in cultured melan-a cells, with a 30.4% inhibition of melanin (B1238610) biosynthesis at a concentration of 100 µM. jifro.ir This effect was attributed to the direct inhibition of mushroom and cellular tyrosinase, a key enzyme in melanin production. jifro.ir Western blot analysis further revealed that TZ-6 reduced the expression of tyrosinase at the same concentration. jifro.ir
The table below details the inhibitory effects of TZ-6 on tyrosinase activity and melanin biosynthesis.
| Assay | Cell Line/Model | Concentration | Inhibition |
| Melanin Biosynthesis | Melan-a cells | 100 µM | 30.4% |
| Tyrosinase Activity | Mushroom | Not specified | Inhibitory effect observed |
| Tyrosinase Activity | Cellular | Not specified | Inhibitory effect observed |
| Tyrosinase Expression | Melan-a cells | 100 µM | Reduction observed |
In vivo Animal Model Studies (e.g., ultrastructural effects in zebrafish)
The zebrafish (Danio rerio) model is a valuable tool for studying the in vivo effects of chemical compounds. While studies specifically examining the ultrastructural effects of this compound in zebrafish are limited, research on a related thiazinane derivative provides some initial findings.
In a study using a zebrafish model, the 1,3-thiazinane derivative TZ-6 was shown to reduce body pigmentation and inhibit tyrosinase activity, corroborating the in vitro findings. jifro.ir This demonstrates the potential of thiazinane derivatives to exert biological effects in a whole-organism context.
It is important to note that a separate study on a thiazolidine derivative, (4S)-2-(4-Hydroxy-3-Methoxyphenyl) thiazolidine-4-carboxylic acid, did investigate its ultrastructural effects on zebrafish testicular tissue. areeo.ac.irnanobioletters.com This study revealed degenerative effects, including mitochondrial swelling, cristae loss, and autophagic vacuoles in Sertoli cells, as well as mitochondrial degeneration in spermatocytes and Leydig cells. areeo.ac.irnanobioletters.com While this is a different compound, the findings highlight the utility of the zebrafish model for assessing the cellular level impacts of such heterocyclic compounds.
Comparison with Analogs (e.g., Thiazolidine-4-carboxylic Acid) in Biochemical Contexts
This compound is a structural analog of thiazolidine-4-carboxylic acid, with the key difference being the six-membered thiazinane ring versus the five-membered thiazolidine ring. Both are cyclic sulfur-containing amino acids. Thiazolidine-4-carboxylic acid is a condensation product of cysteine and formaldehyde. nih.gov
Both classes of compounds are formed from the reaction of amino acids with aldehydes. This compound can be formed from the non-enzymatic condensation of homocysteine and formaldehyde. mcmaster.ca Similarly, thiazolidine-4-carboxylic acid derivatives can be synthesized from the reaction of L-cysteine with various aldehydes. nih.gov
In terms of biological activity, both thiazinane and thiazolidine derivatives have been shown to possess a wide range of pharmacological properties. Thiazolidine derivatives have been investigated for their antioxidant and anticancer activities. nih.gov As mentioned earlier, thiazinane derivatives have also been explored for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai
Applications As a Chemical Building Block in Organic Synthesis
Synthesis of Complex Heterocyclic Systems
The 1,3-thiazinane (B8806883) framework is a key structural motif found in various bioactive compounds and natural products, including the cephalosporin (B10832234) class of antibiotics. nih.gov The (4S)-1,3-thiazinane-4-carboxylic acid molecule possesses both a secondary amine and a carboxylic acid group, which act as convenient handles for constructing more intricate, often fused or spirocyclic, heterocyclic systems.
Researchers have demonstrated the synthesis of complex derivatives by targeting these functional groups. For example, the core structure can be elaborated into oxadiazolyl-1,3-thiazinane-4-carboxylic acid. researchgate.net This transformation highlights how the thiazinane ring can be appended with other heterocyclic moieties. Furthermore, the general reactivity of the 1,3-thiazinane system allows for its incorporation into larger molecular frameworks through multi-component reactions. Three-component reactions involving an aldehyde, an amine, and 3-mercaptopropionic acid are utilized to produce various substituted 1,3-thiazinan-4-ones, demonstrating the modularity of syntheses involving the thiazinane core. nih.gov
Other complex systems derived from the 1,3-thiazinane skeleton include:
Quinolinyl-1,3-thiazinan-4-ones : These are synthesized by reacting N¹-(7-Chloroquinolin-4-yl)alkane diamines with aldehydes and 3-mercaptopropanoic acid. nih.gov
Fused Thiazolo[3,2-b]-1,2,4-triazinones : While not a direct product from this compound, the synthesis of these related fused systems showcases a common strategy where a thiazole (B1198619) or thiazinane ring is constructed as part of a pathway to a more complex, N-bridged heterocyclic compound. nih.gov
Triazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazines : The synthesis of these related fused heterocycles often involves the condensation of a triazole-thione with other reagents, illustrating a strategy of combining different sulfur-nitrogen heterocycles to create polycyclic systems. biointerfaceresearch.com
These examples underscore the role of the thiazinane moiety as a foundational element for accessing a wider range of complex heterocyclic structures with potential applications in medicinal chemistry and materials science. pharmacophorejournal.com
Scaffold for Combinatorial Chemistry Libraries
In medicinal chemistry, a molecular scaffold is a core structure upon which a variety of substituents can be placed to generate a library of related compounds for biological screening. The this compound molecule is well-suited to function as such a scaffold. It presents at least two distinct points for diversification: the secondary amine at the N-3 position and the carboxylic acid group at the C-4 position.
This bifunctional nature allows for orthogonal chemical reactions, such as N-acylation or N-alkylation at the amine and esterification or amidation at the carboxylic acid. This dual reactivity enables the systematic synthesis of a large "library" of derivatives from a single, common core. The concept of using a privileged structure, like a specific heterocyclic core, as a starting point for combinatorial libraries is a well-established strategy in drug discovery. nih.govresearchgate.net For instance, the 4-quinolone-3-carboxylic acid motif is a well-known privileged scaffold used to generate antibacterial agents. nih.govresearchgate.net
Amino acids and their derivatives are frequently used as hubs for building molecular scaffolds due to their inherent biocompatibility and multiple functional groups. mdpi.com As a cyclic amino acid analogue, this compound fits this profile. The broad spectrum of reported biological activities for the wider 1,3-thiazine class of compounds, including antimicrobial and antitumor properties, provides a strong rationale for its use as a scaffold to explore new chemical space in the search for novel therapeutic agents. pharmacophorejournal.com
Precursor for Advanced Materials
The application of this compound as a direct precursor for advanced materials such as polymers or liquid crystals is not extensively documented in scientific literature. However, the broader class of sulfur- and nitrogen-containing heterocyclic compounds is known for its utility in materials science. For example, various thiazine (B8601807) and thiadiazine derivatives have been utilized as dyes. biointerfaceresearch.compharmacophorejournal.com The combination of different heterocyclic rings, such as 1,2,3-triazole and 1,3,4-thiadiazole, has been explored to synthesize new compounds with high thermal stability, a desirable property for advanced materials. orientjchem.org While direct evidence is sparse for this compound itself, its structural motifs are present in classes of compounds that have found applications in materials chemistry.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Identification
Chromatographic techniques are fundamental for the separation and subsequent identification of (4S)-1,3-thiazinane-4-carboxylic acid, often referred to as TCA, from complex mixtures like biological fluids. mdpi.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) has been established as a definitive method for this purpose. nih.govresearchgate.net The process allows for the effective separation of the analyte from other components in the sample, which is a critical prerequisite for accurate identification and quantification. mdpi.com The retention time for the derivatized form of the compound has been identified, providing a key parameter for its identification in chromatographic runs. nih.govresearchgate.net
A specific gas chromatography-mass spectrometry (GC-MS) based method has been developed and validated for the identification and quantification of this compound in human urine. mdpi.comnih.govresearchgate.net This technique offers high sensitivity and selectivity, which is essential for trace analysis in biological samples. nih.gov In the established method, the peak corresponding to the derivatized form of TCA appears at a retention time of 14.3 minutes. nih.govresearchgate.net
For quantitative analysis, the mass spectrometer is operated in the selected ion monitoring (SIM) mode. nih.gov This involves monitoring specific mass-to-charge ratio (m/z) ions that are characteristic of the target compound. nih.gov The ions at m/z 102.0 and m/z 146.0 are used to identify the derivatized TCA, while the ion at m/z 202.1 serves as the quantification ion. nih.gov This targeted approach significantly enhances the sensitivity and selectivity of the assay. nih.gov The electron ionization (EI) mass spectrum of the derivatized TCA provides the basis for identifying these characteristic fragment ions. nih.gov
Due to the properties of this compound, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is integral to the analytical process. mdpi.comnih.gov This process involves reacting the TCA with a derivatizing agent to create a more volatile and thermally stable compound suitable for gas chromatography. nih.gov
Spectrometric Methods for Quantitative Analysis
Mass spectrometry, specifically when coupled with gas chromatography, serves as the primary spectrometric method for the quantitative analysis of this compound. mdpi.comnih.gov The quantitative power of the technique lies in the mass spectrometer's ability to selectively monitor and measure the abundance of specific ions that are unique to the molecule of interest. nih.gov
As detailed in the GC-MS methodology, the analysis is performed in Selected Ion Monitoring (SIM) mode. nih.gov The quantification of the derivatized TCA is based on the signal intensity of the ion with m/z 202.1. nih.gov This method provides a high degree of certainty and precision in the measurement, distinguishing the target analyte from other co-eluting compounds that may be present in the sample matrix. nih.gov
Table 1: GC-MS Method Parameters for this compound Analysis
| Parameter | Description | Source |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com, nih.gov, nih.gov |
| Derivatization Agent | Isobutyl chloroformate (IBCF) | mdpi.com, nih.gov, nih.gov |
| Catalyst | Pyridine | mdpi.com, nih.gov |
| Resulting Derivative | Isobutyl derivative of TCA (TCA-IBCF) | mdpi.com, nih.gov |
| Extraction Solvent | Ethyl Acetate | mdpi.com, nih.gov |
| Retention Time | 14.3 minutes | nih.gov, researchgate.net |
| Quantification Ion (m/z) | 202.1 | nih.gov |
| Identification Ions (m/z) | 102.0, 146.0 | nih.gov |
Method Validation and Research Applications (e.g., in biological fluids for research)
The analytical method for quantifying this compound in biological fluids has undergone validation based on the recommendations of the United States Food and Drug Administration (FDA). mdpi.comnih.gov This validation ensures the reliability and reproducibility of the research findings. The assay demonstrated linearity for TCA in urine within a concentration range of 1 to 50 µmol L⁻¹. mdpi.comnih.gov The limit of quantification (LOQ) was established as the lowest concentration on the calibration curve, which is 1 µmol L⁻¹. mdpi.comnih.gov
The accuracy and precision of the method were thoroughly evaluated. mdpi.com For intra-day variation, the accuracy ranged from 92.05% to 104.56%, while the inter-day accuracy was between 86.48% and 104.35%. mdpi.com The precision, measured as the coefficient of variation (CV), did not exceed 13.01% at any tested concentration. mdpi.com Specifically, the intra-day precision ranged from 3.03% to 12.97%, and the inter-day precision was between 1.59% and 13.01%. mdpi.com
This validated GC-MS assay has been successfully applied to analyze urine samples from healthy volunteers, demonstrating its suitability for research in living systems. mdpi.comnih.govnih.gov The development of this method provides a crucial analytical tool for investigating the in-vivo formation of TCA, which is an adduct of homocysteine and formaldehyde (B43269), and for studying its potential role in biological processes. mdpi.comnih.govresearchgate.net
Table 2: Method Validation Summary
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range | 1–50 µmol L⁻¹ in urine | mdpi.com, nih.gov |
| Limit of Quantification (LOQ) | 1 µmol L⁻¹ | mdpi.com, nih.gov |
| Intra-day Accuracy | 92.05% to 104.56% | mdpi.com |
| Inter-day Accuracy | 86.48% to 104.35% | mdpi.com |
| Intra-day Precision (%CV) | 3.03% to 12.97% | mdpi.com |
| Inter-day Precision (%CV) | 1.59% to 13.01% | mdpi.com |
| Application | Quantification in human urine for research | mdpi.com, nih.gov, nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | TCA |
| Homocysteine | Hcy |
| Formaldehyde | FA |
| Isobutyl chloroformate | IBCF |
| Pyridine | - |
| Ethyl acetate | - |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The predominant route to (4S)-1,3-thiazinane-4-carboxylic acid involves the direct condensation of L-homocysteine with formaldehyde (B43269). nih.govmdpi.com While effective, this relies on a naturally chiral precursor. A significant advancement would be the development of de novo stereoselective synthetic methods that allow for the construction of the (4S) enantiomer from achiral or simpler chiral building blocks.
Future research should target asymmetric syntheses that provide precise control over the stereocenter at the C4 position. Potential strategies could be adapted from the broader chemistry of thiazinanes, which includes the cyclization of β- or γ-aminoalkylthiols with aldehydes. nih.gov Exploration into the use of chiral catalysts, chiral auxiliaries, or organocatalytic methods could yield highly enantioselective pathways. For instance, three-component reactions involving an amine, an aldehyde, and a sulfur-containing component like 3-mercaptopropionic acid, which are used to form related metathiazanones, could be adapted for asymmetric synthesis. nih.gov Developing such pathways would not only provide an alternative and potentially more scalable source of the (4S) enantiomer but would also facilitate the synthesis of stereoisomers and analogs necessary for detailed structure-activity relationship studies.
Deeper Exploration of Biochemical Roles beyond Known Adduct Formation
Unexplored avenues include:
Metabolic Fate: Does the compound undergo any form of metabolic transformation, or is it exclusively an end-stage excretion product? Investigating potential interactions with metabolic enzymes, particularly those involved in sulfur amino acid pathways or xenobiotic metabolism, is crucial.
Bioactivity: Could the thiazinane ring itself possess unrecognized biological activity? Future studies should screen this compound against various receptors, transporters, and enzymes to determine if it acts as an agonist, antagonist, or inhibitor.
Impact on Metabolic Pools: A critical question is whether the rate of its formation in vivo is significant enough to modulate the concentrations of homocysteine and formaldehyde. If so, its synthesis could have downstream effects on the numerous cellular processes influenced by these two molecules, including one-carbon metabolism and the generation of oxidative stress.
Answering these questions will clarify whether this compound is merely a passive biomarker of formaldehyde and homocysteine load or an active participant in cellular biochemistry.
Rational Design of Derivatives for Specific Molecular Probes
To explore the biochemical questions outlined above, the rational design of derivatives of this compound is an essential next step. The thiazinane core is a versatile scaffold that can be chemically modified to create tools for biological investigation. nih.govpharmacophorejournal.com Syntheses of related structures, such as 2-(6-((4-(dimethylamino)-phenyl)ethynyl)quinolin-2-yl)-1,3-thiazinane-4-carboxylic acid and oxadiazolyl-1,3-thiazinane-4-carboxylic acid, demonstrate that complex moieties can be appended to the thiazinane ring. nih.govresearchgate.net
Future work should focus on creating derivatives for specific applications, transforming the parent molecule into a powerful molecular probe.
Table 1: Potential Derivatives and Their Research Applications
| Derivative Type | Functional Moiety to be Added | Potential Research Application |
|---|---|---|
| Fluorescent Probe | A fluorophore (e.g., quinoline, coumarin) | To visualize the compound's uptake, distribution, and localization within living cells and tissues using fluorescence microscopy. nih.gov |
| Affinity Probe | A biotin (B1667282) tag | To identify and isolate potential binding partners (proteins, enzymes) from cell lysates via affinity purification and subsequent mass spectrometry. |
| Photo-crosslinking Probe | A photoactivatable group (e.g., benzophenone, diazirine) | To covalently trap and identify interacting biomolecules upon UV irradiation, providing direct evidence of binding events in situ. |
| Bioactive Conjugate | An amino acid or peptide | To investigate transport mechanisms and create conjugates with altered cell permeability or targeting capabilities, similar to strategies used for benzo-1,4-thiazine derivatives. beilstein-journals.org |
The development of such probes would provide the necessary tools to move from simple quantification to a functional understanding of the molecule's journey and interactions within a biological system.
Advanced Conformational Studies in Diverse Chemical Environments
The three-dimensional structure of this compound is fundamental to its potential interactions with biological macromolecules. The six-membered thiazinane ring can adopt various conformations, such as chair, boat, or twist-boat, and the preferred conformation will dictate its shape and how it presents its functional groups (carboxyl, amine) for interaction.
Advanced conformational analysis is a critical and unexplored area. This research should employ a combination of:
Computational Modeling: Molecular dynamics (MD) simulations can predict the conformational landscape of the molecule and identify low-energy conformers. These simulations can be run in different simulated environments (e.g., in water to mimic cytosol, in a non-polar solvent to mimic a lipid membrane) to understand how its shape might change as it moves between different cellular compartments.
Experimental Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental data on the through-space proximity of protons, allowing for the determination of the predominant solution-state conformation.
Understanding the molecule's conformational flexibility and preferences is a prerequisite for the successful rational design of derivatives (Section 8.3) and for interpreting any observed biological activity (Section 8.2). For example, knowing the precise 3D structure is essential for docking studies against potential protein targets and for designing analogs that might fit more potently into a binding site.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4S)-1,3-thiazinane-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions between homocysteine thiolactone (HTL) and aldehydes, particularly formaldehyde, under aqueous conditions. This pathway mimics its proposed in vivo formation from homocysteine and formaldehyde . Alternatively, derivatives such as 2-phenyl-1,3-thiazinane-4-carboxylic acid are synthesized by reacting penicillamine analogs with aldehydes, followed by purification via column chromatography and stereochemical confirmation using chiral HPLC .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry . Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze coupling constants and chemical shifts that differentiate enantiomers. Chiral derivatizing agents or chiral stationary phases in HPLC can also validate stereopurity .
Q. What analytical methods are used to detect and quantify this compound in biological matrices?
- Methodological Answer : Gas chromatography–mass spectrometry (GC–MS) with derivatization using isobutyl chloroformate (IBCF) is a validated approach. The protocol involves ethyl acetate extraction of the IBCF-derivatized compound, followed by separation on a polar capillary column (e.g., DB-5MS) and quantification via selective ion monitoring (SIM). This method achieves a limit of quantification (LOQ) of 1 µmol L in human urine .
Advanced Research Questions
Q. How can researchers investigate the in vivo formation of this compound?
- Methodological Answer : To confirm endogenous synthesis, design a clinical study collecting urine samples from subjects under controlled dietary conditions (e.g., methionine-rich diets to elevate homocysteine). Use the GC–MS protocol to correlate TCA levels with homocysteine and formaldehyde concentrations. Isotopic labeling (e.g., -formaldehyde) can trace metabolic pathways and validate adduct formation.
Q. How do pH and temperature affect the stability of this compound in physiological environments?
- Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffers across a pH range (2–10) and temperatures (25–37°C). Monitor degradation via HPLC-UV or LC–MS and compare half-lives with structurally similar compounds (e.g., thiazolidine-4-carboxylic acids). Thiazinane rings are generally more stable than thiazolidines due to reduced ring strain, but steric and electronic factors in derivatives may alter this trend .
Q. How can contradictions in biological activity data (e.g., proliferative vs. cytotoxic effects) be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., UVB irradiation dose, cell line viability protocols) to minimize variability. For skin-protective derivatives like (4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid, ensure stereochemical purity, as mixtures of enantiomers (e.g., 2S,4S and 2R,4S) may exhibit divergent activities. Use enantioselective synthesis and in vitro assays (e.g., hDF and HaCaT cell proliferation) to isolate active stereoisomers .
Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents at the 2-position, ring size variations). Test these in in vitro models (e.g., UVB-irradiated keratinocytes) to assess effects on cell proliferation and oxidative stress markers. Computational methods, such as molecular docking with targets like Nrf2 or NF-κB, can predict binding affinities and guide SAR refinement .
Data Contradiction Analysis
- Example : Discrepancies in reported antioxidant activity may arise from differences in assay conditions (e.g., ROS detection methods) or impurities in stereoisomeric mixtures. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
